L-742001 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

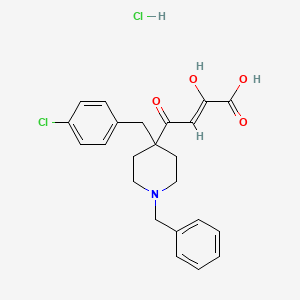

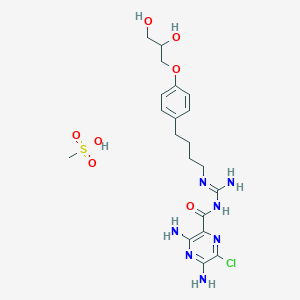

L-742001 Hydrochloride is an inhibitor of the influenza virus RNA polymerase PA subunit . It is implicated in several roles, including endonuclease and protease activities as well as viral RNA/complementary RNA promoter binding . It inhibits the influenza endonuclease-dependent polymerase activity with an IC 50 of 430 nM .

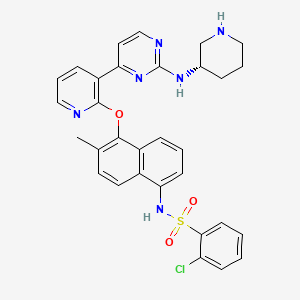

Molecular Structure Analysis

The empirical formula of L-742001 Hydrochloride is C23H24ClNO4 · HCl . Its molecular weight is 450.35 . The SMILES string representation of its structure isO/C(C(O)=O)=C\\C(C(CC1)(CC2=CC=C(Cl)C=C2)CCN1CC3=CC=CC=C3)=O.Cl . Physical And Chemical Properties Analysis

L-742001 Hydrochloride is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at 2-8°C .科学的研究の応用

Hydrochloride Salts in Nuclear Magnetic Resonance Studies : A study conducted by Saito and Smith (1973) explored the use of poly-L-lysine hydrochloride in nuclear magnetic resonance spectroscopy, focusing on the helix-coil transition of the compound (Saito & Smith, 1973).

Drug Carrier Applications : Kevadiya et al. (2011) investigated the use of lidocaine hydrochloride as a controlled release drug carrier, demonstrating its effectiveness in drug delivery systems (Kevadiya et al., 2011).

Electro-Oxidation and Voltammetric Determination : Rahbar, Ramezani, and Babapour (2015) studied lidocaine hydrochloride for its electro-oxidation mechanism and voltammetric determination, highlighting its use in analytical chemistry (Rahbar, Ramezani, & Babapour, 2015).

Toxicity Studies : Tsubuku et al. (2004) conducted a thirteen-week oral toxicity study of L-Lysine hydrochloride in rats, providing valuable data on its safety profile (Tsubuku et al., 2004).

X-Ray Diffraction Studies of Polypeptides : Shmueli and Traub (1965) used poly-L-lysine hydrochloride to understand its molecular structure via X-ray diffraction, showcasing its application in structural biology (Shmueli & Traub, 1965).

Colorimetric Detection Methods : Dou et al. (2013) developed a colorimetric detection method for Cu2+ ions and lidocaine hydrochloride, illustrating its use in analytical and environmental chemistry (Dou et al., 2013).

High-Field Chlorine NMR Spectroscopy : Bryce, Gee, and Wasylishen (2001) investigated various organic hydrochloride salts using high-field chlorine NMR spectroscopy, providing insights into the chemical environment of these salts (Bryce, Gee, & Wasylishen, 2001).

Pharmacological Effects : Nakahata et al. (2010) studied the pharmacological effects of lidocaine hydrochloride on GABA-induced currents, contributing to our understanding of its neurological impact (Nakahata et al., 2010).

作用機序

Target of Action

L-742001 Hydrochloride is primarily an inhibitor of the influenza virus RNA polymerase PA subunit . This subunit is implicated in several roles, including endonuclease and protease activities as well as viral RNA/complementary RNA promoter binding .

Mode of Action

The compound interacts with its target, the PA endonuclease, by inhibiting its activity . This inhibition disrupts the normal function of the PA subunit, which is essential for the replication of the influenza virus .

Biochemical Pathways

The primary biochemical pathway affected by L-742001 Hydrochloride is the replication process of the influenza virus . By inhibiting the PA endonuclease, the compound disrupts the virus’s ability to replicate its RNA, thereby preventing the virus from proliferating .

Pharmacokinetics

Its solubility in dmso is reported to be 20 mg/ml , which may influence its bioavailability.

Result of Action

The inhibition of the PA endonuclease by L-742001 Hydrochloride results in a decrease in the replication of the influenza virus . This leads to a reduction in viral titers in infected cells .

Action Environment

The action of L-742001 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . .

Safety and Hazards

The safety data sheet indicates that L-742001 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClNO4.ClH/c24-19-8-6-17(7-9-19)15-23(21(27)14-20(26)22(28)29)10-12-25(13-11-23)16-18-4-2-1-3-5-18;/h1-9,14,26H,10-13,15-16H2,(H,28,29);1H/b20-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLNSXCRZNNZBT-VSOKSMTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)C=C(C(=O)O)O)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)/C=C(/C(=O)O)\O)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-742001 Hydrochloride | |

CAS RN |

174605-64-2 |

Source

|

| Record name | 174605-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione](/img/structure/B608355.png)

![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)

![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)